(S)-3-Hydroxyoctanoyl-CoA

Description

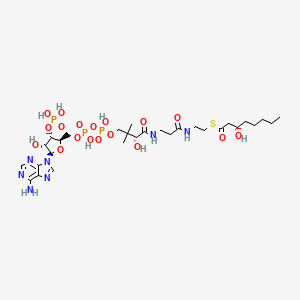

Structure

2D Structure

Propriétés

Formule moléculaire |

C29H50N7O18P3S |

|---|---|

Poids moléculaire |

909.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate |

InChI |

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18+,22+,23+,24-,28+/m0/s1 |

Clé InChI |

ATVGTMKWKDUCMS-OTOYJEMWSA-N |

SMILES isomérique |

CCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of (S)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in fatty acid metabolism, playing a role in both biosynthesis and degradation pathways. Its stereospecific nature points to the involvement of specific enzymatic processes that are of significant interest for metabolic engineering and as potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to this compound, with a focus on the enzymatic machinery, regulatory mechanisms, and relevant quantitative data. Detailed experimental protocols for the characterization of key enzymes are also presented, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this vital metabolic hub.

Introduction

This compound is a hydroxy fatty acyl-CoA that serves as a metabolite in a variety of organisms, including humans and Escherichia coli.[1] It is an integral component of fatty acid metabolism, a fundamental cellular process for energy storage and membrane biogenesis. The "S" configuration of the hydroxyl group at the C-3 position is of particular importance, as it distinguishes this molecule from the "(R)-" isomer, which is typically produced during the canonical de novo fatty acid synthesis pathway. The biosynthesis of this compound is therefore of considerable interest, as it highlights the stereospecificity of the enzymes involved and suggests alternative or modified metabolic routes. Understanding the intricacies of this pathway is critical for researchers in metabolic engineering aiming to produce specialty chemicals and for drug development professionals seeking to identify novel targets for metabolic disorders.

Biosynthesis Pathways

The formation of this compound can occur through variations of the fatty acid synthesis pathway or via the reversal of steps in the beta-oxidation pathway. The primary route involves the reduction of 3-Oxooctanoyl-CoA.

De Novo Fatty Acid Synthesis (FAS) Pathway and Stereochemistry

The canonical Type II fatty acid synthesis (FASII) pathway, found in bacteria like E. coli, involves a cycle of elongation steps starting from acetyl-CoA. Each cycle adds two carbon units to the growing acyl chain. The key reactions are condensation, reduction, dehydration, and a second reduction.

The typical product of the first reduction step, catalyzed by 3-oxoacyl-ACP reductase (FabG), is an (R)-3-hydroxyacyl-ACP. However, the formation of the (S)-isomer can be achieved through two principal mechanisms:

-

Epimerization: A 3-hydroxyacyl-CoA epimerase can interconvert the (R)- and (S)-isomers.[2][3][4][5][6]

-

Stereospecific Reduction: A dehydrogenase with (S)-specificity can directly reduce the 3-ketoacyl-CoA precursor.

Biosynthesis of this compound from Acetyl-CoA

The pathway commences with the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the primary building block for fatty acid elongation. The subsequent steps to reach the 8-carbon chain that can be converted to this compound are as follows:

-

Initiation: Acetyl-CoA is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH) to form acetoacetyl-ACP.

-

Elongation Cycles (3 cycles):

-

Reduction: The 3-ketoacyl-ACP is reduced by 3-oxoacyl-ACP reductase (FabG) using NADPH to form (R)-3-hydroxyacyl-ACP.

-

Dehydration: 3-hydroxyacyl-ACP dehydratase (FabZ) removes a water molecule to create a trans-2-enoyl-ACP.

-

Reduction: Enoyl-ACP reductase (FabI) reduces the double bond using NADH or NADPH to form a saturated acyl-ACP.

-

Condensation: The elongated acyl-ACP condenses with another molecule of malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I or II (FabB or FabF), to start the next cycle.

-

After three elongation cycles, octanoyl-ACP is formed. To generate this compound, the following steps are proposed:

-

Conversion to CoA thioester: The octanoyl group is transferred from ACP to Coenzyme A.

-

Oxidation: Octanoyl-CoA is oxidized to 3-oxooctanoyl-CoA.

-

Stereospecific Reduction: 3-Oxooctanoyl-CoA is reduced by an (S)-specific 3-hydroxyacyl-CoA dehydrogenase to yield this compound.[7] This step is essentially the reverse of the corresponding step in the beta-oxidation pathway.

Alternatively, if (R)-3-hydroxyoctanoyl-CoA is produced, a 3-hydroxyacyl-CoA epimerase can convert it to the (S)-isomer.

Key Enzymes and Genes

The biosynthesis of this compound involves enzymes from the fatty acid synthesis and beta-oxidation pathways. The table below summarizes the key enzymes and their corresponding genes in E. coli and humans.

| Enzyme | Function | E. coli Gene | Human Gene(s) |

| Acetyl-CoA Carboxylase | Carboxylation of Acetyl-CoA to Malonyl-CoA | accABCD | ACACA, ACACB |

| Malonyl-CoA:ACP Transacylase | Transfers malonyl group from CoA to ACP | fabD | Part of FASN |

| β-Ketoacyl-ACP Synthase III | Condensation of Acetyl-CoA and Malonyl-ACP | fabH | Part of FASN |

| β-Ketoacyl-ACP Synthase I/II | Condensation of Acyl-ACP and Malonyl-ACP | fabB, fabF | Part of FASN |

| 3-Oxoacyl-ACP Reductase | Reduction of 3-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP | fabG | Part of FASN (KR domain) |

| 3-Hydroxyacyl-ACP Dehydratase | Dehydration of 3-hydroxyacyl-ACP | fabZ, fabA | Part of FASN (DH domain) |

| Enoyl-ACP Reductase | Reduction of enoyl-ACP | fabI | Part of FASN (ER domain) |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase | Reduction of 3-oxoacyl-CoA to (S)-3-hydroxyacyl-CoA | fadB (bifunctional) | HADH, HSD17B10 |

| 3-Hydroxyacyl-CoA Epimerase | Interconversion of (R)- and (S)-3-hydroxyacyl-CoA | - | ECHS1 (potential) |

Quantitative Data

The kinetic parameters of the enzymes involved in fatty acid synthesis are crucial for understanding the flux through the pathway and for metabolic engineering efforts. The following tables summarize available kinetic data for key enzymes.

Table 1: Kinetic Parameters of E. coli Fatty Acid Synthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| FabH | Acetyl-CoA | 3.6 | 1.8 | |

| Malonyl-ACP | 8.0 | - | ||

| FabG | Acetoacetyl-ACP | 5.5 | 130 | |

| NADPH | 18 | - | ||

| FabZ | (R)-3-Hydroxybutyryl-ACP | ~10 | 1.2 | |

| FabI | trans-2-Butenoyl-ACP | 1.5 | 2.5 | |

| NADH | 10 | - |

Table 2: Kinetic Parameters of Human 3-Hydroxyacyl-CoA Dehydrogenases

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| HADH (SCHAD) | 3-Oxohexanoyl-CoA | 11 | 138 | [8] |

| 3-Oxooctanoyl-CoA | 7 | 185 | [8] | |

| 3-Oxodecanoyl-CoA | 6 | 160 | [8] | |

| HSD17B10 | Acetoacetyl-CoA | 25.7 | - | [9] |

| (S)-3-Hydroxybutyryl-CoA | 85.2 | - | [9] |

Note: Data may be from different sources and experimental conditions. Direct comparison should be made with caution.

Regulation of the Biosynthesis Pathway

The biosynthesis of fatty acids is tightly regulated at both the transcriptional and allosteric levels to meet the cell's demand for lipids and to prevent the wasteful expenditure of energy.

Transcriptional Regulation in E. coli

In E. coli, the fab genes are primarily regulated by two transcription factors:

-

FadR: This protein acts as a dual-function regulator. In the absence of long-chain acyl-CoAs, it represses the fad genes (fatty acid degradation) and activates the fab genes (fatty acid synthesis), including the fabHDG operon.[1][10][11][12][13] When long-chain acyl-CoAs are present, they bind to FadR, causing it to dissociate from the DNA, thus derepressing fad genes and deactivating fab gene expression.

-

FabR: This repressor specifically controls the expression of fabA and fabB, which are involved in unsaturated fatty acid biosynthesis.

Allosteric Regulation

-

Acetyl-CoA Carboxylase (ACC): This is a key regulatory point. In mammals, it is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs.[14]

-

Human Fatty Acid Synthase (FASN): The thioesterase domain of FASN is responsible for releasing the final fatty acid product, and its substrate specificity is a major determinant of the chain length.[15][16] Palmitoyl-CoA can act as a feedback inhibitor.[17]

Experimental Protocols

Recombinant Expression and Purification of (S)-3-Hydroxyacyl-CoA Dehydrogenase (e.g., human HADH)

This protocol describes the expression of His-tagged human HADH in E. coli and its purification.

-

Cloning: Clone the human HADH cDNA into a pET expression vector containing an N-terminal His-tag.

-

Expression:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Further purify the protein by size-exclusion chromatography using a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

Assess purity by SDS-PAGE.

-

Coupled Spectrophotometric Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the oxidation of (S)-3-hydroxyacyl-CoA by monitoring the reduction of NAD+ to NADH at 340 nm. A coupled enzyme is used to pull the reaction forward.[8]

-

Reaction Mixture: In a quartz cuvette, prepare the following reaction mixture (1 mL total volume):

-

100 mM Potassium phosphate (B84403) buffer, pH 7.0

-

1 mM NAD+

-

50 µM Coenzyme A

-

10 µg/mL 3-ketoacyl-CoA thiolase (coupling enzyme)

-

Purified (S)-3-hydroxyacyl-CoA dehydrogenase (e.g., 1-5 µg)

-

-

Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 50 µM.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes at 25°C.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoAs from biological samples.[18][19][20]

-

Sample Preparation:

-

Quench metabolism in cell or tissue samples by flash-freezing in liquid nitrogen.

-

Extract acyl-CoAs using an acidic organic solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile:0.5 M formic acid).

-

Include an internal standard, such as 13C-labeled acyl-CoA, for accurate quantification.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and resuspend in a solvent compatible with the LC system (e.g., 5% methanol (B129727) in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M+H)+ to a specific product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

-

-

Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Conclusion

The biosynthesis of this compound represents a fascinating aspect of fatty acid metabolism, highlighting the stereochemical diversity and adaptability of these fundamental pathways. A thorough understanding of the enzymes, genes, and regulatory networks that govern its formation is essential for advancing our capabilities in metabolic engineering and for the development of novel therapeutics targeting metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic intermediate and to harness its potential in various scientific and biomedical applications.

References

- 1. Transcription of the Escherichia coli fatty acid synthesis operon fabHDG is directly activated by FadR and inhibited by ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-hydroxybutyryl-CoA epimerase - Wikipedia [en.wikipedia.org]

- 3. Epimerization of 3-hydroxy-4-trans-decenoyl coenzyme A by a dehydration/hydration mechanism catalyzed by the multienzyme complex of fatty acid oxidation from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 3-hydroxyacyl-CoA epimerase activity of rat liver peroxisomes is due to the combined actions of two enoyl-CoA hydratases: a revision of the epimerase-dependent pathway of unsaturated fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The activity of 3-hydroxyacyl-CoA epimerase is insufficient to account for the rate of linoleate oxidation in rat heart mitochondria. Evidence for a modified pathway of linoleate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 15. Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Allosteric regulation of fungal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 20. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

An In-depth Technical Guide on the Biochemical Properties of (S)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. This technical guide provides a comprehensive overview of its biochemical properties, including its physicochemical characteristics, metabolic significance, and the enzymatic reactions in which it participates. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside available quantitative data for related enzymatic activities. Furthermore, this guide illustrates the metabolic context of this compound within the fatty acid oxidation pathway and outlines a general workflow for its experimental investigation, supported by diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers in metabolism, drug discovery, and diagnostics.

Physicochemical Properties

This compound is a thioester of coenzyme A and (S)-3-hydroxyoctanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H50N7O18P3S | --INVALID-LINK-- |

| Molecular Weight | 909.7 g/mol | --INVALID-LINK-- |

| Synonyms | (S)-3-hydroxyoctanoyl-coenzyme A, (S)-3-hydroxycapryloyl-CoA | --INVALID-LINK-- |

| Metabolic Role | Human, Escherichia coli, and mouse metabolite | --INVALID-LINK-- |

| CAS Number | 79171-48-5 | --INVALID-LINK-- |

Metabolic Significance and Signaling Pathways

This compound is an essential intermediate in the beta-oxidation of octanoic acid and other medium-chain fatty acids. This metabolic pathway is crucial for energy production, particularly in the liver and muscle tissues. The breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle, is a primary source of ATP.

The core metabolic pathway involving this compound is the mitochondrial fatty acid beta-oxidation spiral. The key enzymatic step is its oxidation to 3-oxooctanoyl-CoA, catalyzed by a medium-chain 3-hydroxyacyl-CoA dehydrogenase.

While long-chain acyl-CoAs are recognized as signaling molecules that can regulate various cellular processes, including gene expression and enzyme activity, the specific role of this compound in cell signaling is not well-defined in current literature.[1][2][3] It is plausible that, like other fatty acyl-CoAs, its intracellular concentration could influence metabolic fluxes and signaling cascades.[4]

Below is a diagram illustrating the position of this compound in the fatty acid beta-oxidation pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Landscape of (S)-3-Hydroxyoctanoyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a critical metabolic pathway for energy production. The precise and efficient enzymatic conversion of this molecule is vital for cellular homeostasis. Dysregulation of the enzymes involved in its metabolism has been implicated in various metabolic disorders, making them potential targets for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymes involved in this compound metabolism, their kinetic properties, the experimental protocols for their study, and the associated metabolic pathways.

Core Enzymes and Their Function

The metabolism of this compound is primarily facilitated by two key enzymes within the beta-oxidation spiral:

-

Enoyl-CoA Hydratase (ECH) (EC 4.2.1.17): This enzyme, also known as crotonase, catalyzes the reversible hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA.[1][2][3] Specifically, in the context of octanoyl-CoA metabolism, it converts trans-oct-2-enoyl-CoA to this compound.[4] The reaction involves the syn-addition of a water molecule across the double bond.[2] The efficiency of enoyl-CoA hydratase decreases as the length of the fatty acid tail increases.[1]

-

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) (EC 1.1.1.35): This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[5][6][7] In the metabolism of this compound, it facilitates its conversion to 3-oxooctanoyl-CoA.[4] This reaction is the third step in the beta-oxidation pathway.[6] Human isozymes of HADH include HADH, HSD17B10, EHHADH, and HSD17B4.[6]

In some organisms, such as the bacterium Ralstonia eutropha H16, these two enzymatic activities are combined in a single bifunctional protein known as (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') .[8]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes involved in this compound metabolism. It is important to note that the substrate specificity of these enzymes means that kinetic parameters can vary with the acyl-CoA chain length.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol mg-1 min-1) | Optimal pH |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Homo sapiens (heart) | Acetoacetyl-CoA | 18.7 | 459 | ~7.0 |

| (S)-3-hydroxyacyl-CoA dehydrogenase (FadB') | Ralstonia eutropha H16 | Acetoacetyl-CoA | 48 | 149 | 6.0-7.0 |

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase and related enzymes. Note that the Vmax for the human enzyme was reported as 459 μmol/min/mg with acetoacetyl-CoA as the substrate at pH 6.0.[9] The FadB' from R. eutropha also showed a high affinity for acetoacetyl-CoA.[8]

| Enzyme | Organism | Substrate | Vmax (U/mg) |

| Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | Crotonyl-CoA | 6.2 x 103 |

| 2-Hexenoyl-CoA | 1.8 x 103 | ||

| 2-Octenoyl-CoA | Much lower |

Table 2: Substrate Specificity of Enoyl-CoA Hydratase. The data for the (R)-specific enoyl-CoA hydratase from Aeromonas caviae illustrates the enzyme's preference for shorter chain substrates.[10] One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

Principle: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Oxoacyl-CoA + NADH + H+

Reagents:

-

100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

-

5.4 mM S-Acetoacetyl-CoA solution

-

6.4 mM NADH solution

-

Enzyme solution (0.2 - 0.7 units/ml)

Procedure:

-

In a cuvette, combine 2.80 ml of potassium phosphate buffer, 0.05 ml of S-Acetoacetyl-CoA solution, and 0.05 ml of NADH solution.

-

Mix by inversion and equilibrate to 37°C.

-

Monitor the absorbance at 340 nm until a constant reading is obtained.

-

Initiate the reaction by adding 0.10 ml of the enzyme solution.

-

Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and a blank (without enzyme).

Assay for Enoyl-CoA Hydratase Activity

This spectrophotometric assay measures the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.[10]

Principle: trans-2-Enoyl-CoA + H2O ⇌ (S)-3-Hydroxyacyl-CoA

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

0.25 mM Crotonyl-CoA solution

-

Enzyme solution

Procedure:

-

In a quartz cuvette with a 0.1-cm light path, add 290 µl of 50 mM Tris-HCl (pH 8.0) containing 0.25 mM crotonyl-CoA.

-

Initiate the reaction by adding 10 µl of the enzyme solution.

-

Measure the decrease in absorbance at 263 nm at 30°C.

-

The molar extinction coefficient (ε) for the enoyl-thioester bond at 263 nm is 6.7 x 103 M-1 cm-1.[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Beta-Oxidation

The following diagram illustrates the central role of this compound in the beta-oxidation of octanoyl-CoA.

Caption: Beta-oxidation of octanoyl-CoA.

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme.

Caption: Enzyme kinetics experimental workflow.

Conclusion

A thorough understanding of the enzymes that metabolize this compound is crucial for elucidating the intricacies of fatty acid metabolism and its role in health and disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the substrate specificity and regulation of these enzymes will undoubtedly pave the way for novel therapeutic strategies targeting metabolic disorders.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. enzyme-database.org [enzyme-database.org]

- 4. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. 3-Hydroxyacyl-CoA-déshydrogénase — Wikipédia [fr.wikipedia.org]

- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of Medium-Chain Acyl-CoAs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of medium-chain acyl-CoAs (MC-acyl-CoAs), central intermediates in fatty acid metabolism. Understanding the subcellular distribution and transport of these molecules is critical for elucidating their roles in cellular energy homeostasis, signaling, and the pathophysiology of metabolic diseases. This document details the primary cellular compartments housing MC-acyl-CoAs, the metabolic pathways in which they participate, and the experimental methodologies used to study their localization and quantification.

Subcellular Localization and Metabolic Roles of Medium-Chain Acyl-CoAs

Medium-chain acyl-CoAs, typically ranging from 6 to 12 carbons in length, are not confined to a single cellular location. Instead, they are dynamically distributed between several key organelles, each with distinct metabolic functions. The primary sites of MC-acyl-CoA localization and metabolism are the mitochondria, peroxisomes, and the endoplasmic reticulum.

Mitochondria: The Hub of Beta-Oxidation

The mitochondrial matrix is the principal site for the catabolism of medium-chain fatty acids through the process of β-oxidation.[1][2][3] This metabolic pathway systematically shortens the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to produce ATP, making MC-acyl-CoAs a significant source of cellular energy, particularly during periods of fasting or prolonged exercise.[1]

The entry of medium-chain fatty acids into the mitochondria differs from that of long-chain fatty acids. While long-chain fatty acids require the carnitine shuttle for transport across the inner mitochondrial membrane, medium-chain fatty acids can cross the mitochondrial membranes and become activated to their CoA esters within the mitochondrial matrix.[4][5]

Peroxisomes: Chain Shortening and Beyond

Peroxisomes are also equipped with a β-oxidation pathway and play a crucial role in the metabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins (B1171923) and leukotrienes.[6][7] The peroxisomal β-oxidation of VLCFAs results in the production of medium-chain acyl-CoAs, which are then typically transported to the mitochondria for complete oxidation.[8][9][10] The transport of acyl-CoAs into peroxisomes is mediated by ATP-binding cassette (ABC) transporters, such as ABCD1, ABCD2, and ABCD3, each with specific substrate preferences.[4][11][12]

Endoplasmic Reticulum: The Site of Lipid Synthesis

The endoplasmic reticulum (ER) is the primary location for the synthesis of complex lipids, including triglycerides and phospholipids.[13][14] Medium-chain acyl-CoAs serve as substrates for the enzymes involved in these anabolic pathways.[15] Acyl-CoAs are utilized by acyltransferases to esterify glycerol-3-phosphate, forming the backbone of these essential lipid molecules. The ER's role highlights the anabolic fate of MC-acyl-CoAs, contrasting with their catabolic processing in mitochondria and peroxisomes.

Quantitative Distribution of Medium-Chain Acyl-CoAs

Quantifying the precise concentration of MC-acyl-CoAs within different subcellular compartments is technically challenging due to their low abundance and rapid turnover. However, advances in mass spectrometry-based techniques have enabled the profiling of acyl-CoAs in whole cells and isolated organelles. The following tables summarize available quantitative data.

Table 1: Acyl-CoA Concentrations in Whole Cells and Mitochondria

| Acyl-CoA Species | Whole Cell (K562) (pmol/10^6 cells) | Mitochondria (K562) (pmol/mg protein) |

| Hexanoyl-CoA (C6) | ~0.1 | ~0.05 |

| Octanoyl-CoA (C8) | ~0.2 | ~0.1 |

| Decanoyl-CoA (C10) | ~0.15 | ~0.08 |

| Dodecanoyl-CoA (C12) | ~0.1 | ~0.05 |

Data is estimated from figures in reference[16].

Table 2: Predominant Localization and Function of Medium-Chain Acyl-CoAs

| Organelle | Primary Function | Key Enzymes/Transporters |

| Mitochondria | Energy production via β-oxidation | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |

| Peroxisomes | Chain-shortening of VLCFAs, producing MC-acyl-CoAs | ABCD1/2/3 transporters, Acyl-CoA Oxidases |

| Endoplasmic Reticulum | Triglyceride and phospholipid synthesis | Glycerol-3-phosphate acyltransferase (GPAT), Diacylglycerol acyltransferase (DGAT) |

Experimental Protocols

The determination of the subcellular localization of medium-chain acyl-CoAs relies on a combination of organelle isolation through subcellular fractionation and subsequent sensitive detection methods, primarily liquid chromatography-mass spectrometry (LC-MS).

Subcellular Fractionation

The goal of subcellular fractionation is to isolate distinct organelle populations with high purity. Differential centrifugation is a commonly employed technique.

Protocol Outline for Isolation of Mitochondria, Peroxisomes, and Endoplasmic Reticulum:

-

Cell/Tissue Homogenization:

-

Harvest cultured cells or finely mince fresh tissue.

-

Wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet or tissue in a hypotonic homogenization buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors).

-

Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis while keeping organelles intact.

-

-

Differential Centrifugation:

-

Nuclear Pellet and Post-Nuclear Supernatant (PNS): Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells. The resulting supernatant is the PNS.

-

Mitochondrial Pellet: Centrifuge the PNS at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria. The supernatant contains the cytosol, microsomes (ER), and peroxisomes.

-

Microsomal and Peroxisomal Pellet: Centrifuge the supernatant from the previous step at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes and peroxisomes.

-

-

Purification of Organelles (Optional but Recommended):

-

For higher purity, the crude mitochondrial, microsomal, and peroxisomal pellets can be further purified using density gradient centrifugation (e.g., using sucrose (B13894) or Percoll gradients).

-

-

Purity Assessment:

-

The purity of each fraction should be assessed by Western blotting using antibodies against well-established marker proteins for each organelle (e.g., TOM20 for mitochondria, Calnexin for ER, and PMP70 for peroxisomes).

-

Acyl-CoA Extraction and Quantification by LC-MS

Protocol Outline:

-

Extraction:

-

To the isolated organelle fractions, add a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer (e.g., 2:1 isopropanol: 50 mM KH2PO4).

-

Include an internal standard (e.g., a 13C-labeled acyl-CoA) for accurate quantification.

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C).

-

Collect the supernatant containing the acyl-CoAs.

-

-

Sample Preparation for LC-MS:

-

The extracted acyl-CoAs are typically dried under a stream of nitrogen or by vacuum centrifugation.

-

The dried extract is then reconstituted in a solvent compatible with the LC-MS system (e.g., 50% methanol (B129727) in water).

-

-

LC-MS Analysis:

-

Separation of different acyl-CoA species is achieved using reversed-phase liquid chromatography.

-

Detection and quantification are performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Visualizations of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the major metabolic pathways involving medium-chain acyl-CoAs in their respective cellular compartments.

Mitochondrial Beta-Oxidation of Medium-Chain Acyl-CoAs

Caption: Mitochondrial beta-oxidation of medium-chain acyl-CoAs.

Peroxisomal Beta-Oxidation and MC-Acyl-CoA Production

Caption: Peroxisomal beta-oxidation producing medium-chain acyl-CoAs.

Endoplasmic Reticulum and Triglyceride Synthesis

Caption: Utilization of medium-chain acyl-CoAs in ER triglyceride synthesis.

Conclusion

The subcellular localization of medium-chain acyl-CoAs is a critical determinant of their metabolic fate. While mitochondria serve as the primary site for their energy-yielding catabolism, peroxisomes contribute to their production from longer-chain fatty acids, and the endoplasmic reticulum utilizes them for the synthesis of essential complex lipids. The intricate interplay between these organelles, governed by specific transport systems and enzymatic pathways, ensures cellular lipid homeostasis. Further research, particularly in the quantitative analysis of MC-acyl-CoA distribution across all relevant compartments simultaneously, will provide a more complete understanding of their dynamic roles in health and disease, offering potential targets for therapeutic intervention in metabolic disorders.

References

- 1. Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Fatty acid beta oxidation | Abcam [abcam.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Accumulation of medium chain acyl-CoAs during beta-oxidation of long chain fatty acid by isolated peroxisomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisomal Cofactor Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Structural basis of acyl-CoA transport across the peroxisomal membrane by human ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolite transport across the peroxisomal membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-3-Hydroxyoctanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its formation and subsequent dehydrogenation are central to the catabolic spiral that generates acetyl-CoA for energy production. This guide provides a comprehensive overview of the role of this compound, the enzymes that metabolize it, and the clinical relevance of defects in its metabolic pathway. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in metabolism and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a fundamental metabolic pathway responsible for the degradation of fatty acids to produce energy. This process is particularly crucial during periods of fasting or prolonged exercise. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. This compound is a key intermediate in the oxidation of octanoic acid, a medium-chain fatty acid. This guide will delve into the specific reactions involving this compound, the enzymes responsible for its turnover, and the pathological consequences of impaired metabolism.

The β-Oxidation Pathway of Octanoyl-CoA

The catabolism of octanoyl-CoA to this compound and beyond occurs within the mitochondrial matrix. The initial steps prime the fatty acid for cleavage, and the reactions involving this compound are central to this process.

Formation of this compound

trans-Δ²-Octenoyl-CoA, formed from the initial dehydrogenation of octanoyl-CoA, is hydrated by the enzyme enoyl-CoA hydratase (EC 4.2.1.17) to produce this compound. This reaction involves the stereospecific addition of a water molecule across the double bond.[1] The enzyme is highly efficient, with reaction rates for short-chain substrates approaching the diffusion-controlled limit.[1]

Dehydrogenation of this compound

This compound is then oxidized by medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) (EC 1.1.1.35) to 3-ketoacyl-CoA.[2][3] This reaction is NAD⁺-dependent and generates NADH, which subsequently enters the electron transport chain to produce ATP.[2][3]

Quantitative Data

The following tables summarize the available kinetic data for the enzymes involved in the metabolism of this compound and related substrates. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for structurally similar substrates are also presented.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Acetoacetyl-CoA | Ralstonia eutropha H16 | 48 | 149 | [4] |

| (S)-3-Hydroxybutyryl-CoA | Nitrosopumilus maritimus | 26 | 144.8 | [5] |

| L-3-Hydroxyacyl-CoA (various chain lengths) | Pig heart | Varies | Most active with medium-chain substrates | [6] |

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

| Substrate | Enzyme Source | Km (µM) | Vmax (units/mg) | Reference |

| trans-2-Crotonyl-CoA | Bovine Liver | 25 | 7500 | |

| trans-2-Octenoyl-CoA | Rat Liver | - | Rate decreases with increasing chain length | [7] |

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for the measurement of M/SCHAD activity using a medium-chain substrate.

Principle:

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction (reduction of a 3-ketoacyl-CoA).[8]

Reagents:

-

100 mM Tris-HCl buffer, pH 7.0

-

10 mM NADH solution in Tris-HCl buffer

-

10 mM Acetoacetyl-CoA (as a representative medium-chain 3-ketoacyl-CoA) in water

-

Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

880 µL of 100 mM Tris-HCl buffer, pH 7.0

-

100 µL of 10 mM NADH solution

-

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the enzyme preparation.

-

Immediately after adding the enzyme, add 10 µL of 10 mM acetoacetyl-CoA to start the reaction.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the enzyme activity.

Calculation:

The enzyme activity (in µmol/min/mL or U/mL) can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)

Where:

-

ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.

-

ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

V_total is the total volume of the reaction mixture.

-

V_enzyme is the volume of the enzyme solution added.

References

- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 2. informnetwork.org [informnetwork.org]

- 3. babysfirsttest.org [babysfirsttest.org]

- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

(S)-3-Hydroxyoctanoyl-CoA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in human fatty acid metabolism, specifically within the mitochondrial beta-oxidation pathway.[1][2][3] As a member of the 3-hydroxyacyl-CoA family, its metabolism is integral to energy production from medium-chain fatty acids. Dysregulation of its metabolic pathway is associated with inherited metabolic disorders, highlighting its importance in human health and disease. This technical guide provides a comprehensive overview of this compound, including its metabolic fate, associated enzymology, disease relevance, and detailed analytical methodologies for its study.

Biochemical Properties and Metabolic Role

This compound is a thioester of coenzyme A and (S)-3-hydroxyoctanoic acid.[4] Its chemical formula is C29H50N7O18P3S, with a molecular weight of approximately 909.7 g/mol .[4] In human metabolism, it serves as a key intermediate in the catabolism of fatty acids.

Mitochondrial Beta-Oxidation

The primary metabolic pathway involving this compound is the mitochondrial beta-oxidation of fatty acids. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production.[1][2][3] this compound is specifically an intermediate in the breakdown of octanoyl-CoA and other medium-chain fatty acids.

The formation and subsequent conversion of this compound occurs in the following steps within the beta-oxidation spiral:

-

Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule to the double bond of trans-Δ2-enoyl-CoA (in this case, trans-Δ2-octenoyl-CoA) to form this compound.[1]

-

Dehydrogenation: this compound is then oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), using NAD+ as a cofactor. This reaction converts the hydroxyl group at the beta-carbon to a keto group, yielding 3-ketoacyl-CoA (3-ketooctanoyl-CoA) and NADH.[1][5]

-

Thiolysis: The final step of the cycle involves the cleavage of 3-ketoacyl-CoA by thiolase, producing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter.[1]

Regulation of Fatty Acid Oxidation

The flux through the beta-oxidation pathway, and thus the metabolism of this compound, is tightly regulated. Key regulatory points include the entry of fatty acids into the mitochondria via the carnitine shuttle, which is inhibited by malonyl-CoA (a key intermediate in fatty acid synthesis).[6][7] Additionally, the activity of the beta-oxidation enzymes is allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA.[8] High ratios of these products inhibit the pathway.

Clinical Relevance: 3-Hydroxyacyl-CoA Dehydrogenase Deficiency

Deficiency of the 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme leads to a group of autosomal recessive inherited metabolic disorders. These conditions impair the body's ability to break down fatty acids for energy. In HADH deficiency, this compound and other 3-hydroxyacyl-CoAs can accumulate. Clinical manifestations can include hypoglycemia, lethargy, and in severe cases, life-threatening heart and breathing problems.

Quantitative Data

| Analyte | Sample Type | Condition | Concentration (µmol/L) | Reference |

| 3-Hydroxypalmitic acid | Plasma | Control (n=22) | Median: 0.43 | [9] |

| 3-Hydroxypalmitic acid | Plasma | LCHAD Deficiency (n=3) | Median: 12.2 | [9] |

Note: LCHAD refers to long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. This data illustrates the potential for significant accumulation of 3-hydroxy fatty acids in related metabolic disorders.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoAs in biological samples.[10][11][12]

a. Sample Preparation (from tissue)

-

Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

-

Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

-

Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

b. LC-MS/MS Analysis

-

Chromatography: Utilize a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium acetate) and an organic component (e.g., acetonitrile) is typically employed.

-

Mass Spectrometry: Perform analysis using a tandem mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transition for this compound.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the NADH produced during the oxidation of this compound.[13][14][15]

a. Reagents

-

Potassium phosphate (B84403) buffer (pH 7.3)

-

NAD+ solution

-

This compound substrate solution

-

Enzyme preparation (e.g., tissue homogenate supernatant)

b. Procedure

-

In a cuvette, combine the potassium phosphate buffer, NAD+ solution, and enzyme preparation.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Conclusion

This compound is a pivotal metabolite in the mitochondrial beta-oxidation of medium-chain fatty acids. Its proper metabolism is essential for cellular energy homeostasis. The study of this and related acyl-CoAs is critical for understanding the pathophysiology of inherited metabolic disorders and for the development of potential therapeutic interventions. The analytical methods outlined in this guide provide a robust framework for the accurate quantification and functional assessment of this compound in a research setting. Further investigation into the precise tissue concentrations of this metabolite in both healthy and diseased states will be valuable for advancing our understanding of its role in human metabolism.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C29H50N7O18P3S | CID 11966216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. aocs.org [aocs.org]

- 9. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]

- 11. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a pivotal enzyme in the mitochondrial and peroxisomal beta-oxidation of fatty acids, a critical metabolic pathway for energy production. This enzyme catalyzes the third step of the beta-oxidation spiral, the reversible oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, utilizing NAD+ as a cofactor. The stereospecificity of HADH is a crucial aspect of its function, with different isozymes exhibiting distinct preferences for either the L- or D-stereoisomer of the 3-hydroxyacyl-CoA substrate. This specificity ensures the correct processing of fatty acids and is of significant interest in the study of metabolic disorders and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the stereospecificity of HADH, including quantitative kinetic data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Stereoisomer Specificity and Enzyme Isoforms

The stereochemistry at the C3 position of the acyl-CoA substrate is a key determinant for recognition and catalysis by HADH isozymes. Two main classes of HADH exist based on their stereospecificity:

-

L-3-hydroxyacyl-CoA dehydrogenase (L-HADH): This isoform is specific for the L-stereoisomer of 3-hydroxyacyl-CoA. In mitochondria, L-HADH activity is carried out by two key enzymes: the soluble, short-chain specific L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) and the membrane-bound mitochondrial trifunctional protein (MTP), which handles long-chain substrates.[1][2]

-

D-3-hydroxyacyl-CoA dehydrogenase (D-HADH): This isoform is specific for the D-stereoisomer. In peroxisomes, D-HADH activity is part of a multifunctional enzyme (MFP-2) that also possesses enoyl-CoA hydratase activity. This pathway is particularly important for the oxidation of very long-chain fatty acids and branched-chain fatty acids.

Quantitative Kinetic Data

The catalytic efficiency of HADH isozymes varies with the chain length of the acyl-CoA substrate. The following tables summarize the kinetic parameters (Km and Vmax) for L-3-hydroxyacyl-CoA dehydrogenase from pig heart and provide a comparative overview of the substrate preferences of different HADH isozymes.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrate Chain Lengths [3]

| Substrate (L-3-hydroxyacyl-CoA) | Km (µM) | Vmax (µmol/min/mg) |

| C4 (Butyryl) | 25 | 12.5 |

| C6 (Hexanoyl) | 10 | 20.0 |

| C8 (Octanoyl) | 5 | 25.0 |

| C10 (Decanoyl) | 4 | 33.3 |

| C12 (Lauroyl) | 4 | 25.0 |

| C14 (Myristoyl) | 4 | 16.7 |

| C16 (Palmitoyl) | 4 | 10.0 |

Note: The data indicates that the enzyme is most active with medium-chain substrates.[3]

Signaling and Metabolic Pathways

The stereospecificity of 3-hydroxyacyl-CoA dehydrogenase is integral to the distinct fatty acid beta-oxidation pathways in mitochondria and peroxisomes.

Mitochondrial Fatty Acid Beta-Oxidation

This pathway primarily catabolizes short, medium, and long-chain fatty acids for energy production. The L-specific 3-hydroxyacyl-CoA dehydrogenase is a key component of this spiral.

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Peroxisomal Fatty Acid Beta-Oxidation

Peroxisomes are responsible for the initial breakdown of very long-chain and branched-chain fatty acids. This pathway utilizes a D-specific 3-hydroxyacyl-CoA dehydrogenase.

Caption: Peroxisomal fatty acid beta-oxidation pathway.

Experimental Protocols

Purification of Peroxisomal D-3-Hydroxyacyl-CoA Dehydrogenase (as part of the Bifunctional Enzyme) from Human Liver[4][5][6]

This protocol describes the isolation of the enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme from human liver, where the D-HADH activity resides.

1. Homogenization and Subcellular Fractionation:

- Homogenize fresh human liver tissue in a buffer containing 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.

- Perform differential centrifugation to isolate the peroxisome-rich fraction.

2. Solubilization:

- Resuspend the peroxisomal pellet in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane-bound and matrix proteins.

3. Ion-Exchange Chromatography:

- Apply the solubilized protein extract to a DEAE-cellulose or similar anion-exchange column.

- Elute the bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl).

- Collect fractions and assay for D-3-hydroxyacyl-CoA dehydrogenase activity.

4. Further Purification Steps:

- Pool the active fractions and subject them to further chromatographic steps such as gel filtration (e.g., Sephacryl S-300) and affinity chromatography (e.g., using a substrate analog as the ligand) to achieve homogeneity.

5. Purity Assessment:

- Analyze the purified protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm its purity and determine the subunit molecular weight.

Continuous Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity[7]

This method measures the rate of NADH consumption or production, which corresponds to the enzyme's activity.

Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. Conversely, the reduction of a 3-ketoacyl-CoA analog (e.g., S-acetoacetyl-CoA) to 3-hydroxyacyl-CoA is coupled to the oxidation of NADH to NAD+. The change in absorbance at 340 nm, due to the consumption or production of NADH (ε = 6.22 mM⁻¹cm⁻¹), is monitored over time.

Reagents:

-

100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.

-

5.4 mM S-Acetoacetyl Coenzyme A Solution (prepare fresh in buffer).

-

6.4 mM NADH Solution (prepare fresh in cold buffer).

-

Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.

Procedure:

-

In a 3.00 ml reaction mix, the final concentrations should be 97 mM potassium phosphate, 0.09 mM S-acetoacetyl-coenzyme A, and 0.1 mM NADH.[4]

-

Pipette the buffer, S-acetoacetyl-CoA, and NADH solution into a cuvette and equilibrate to 37°C.

-

Initiate the reaction by adding the enzyme solution (e.g., 0.02 - 0.07 units).

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to β-hydroxybutyryl-CoA per minute at pH 7.3 at 37°C.[4]

Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase[3]

This assay provides an irreversible measurement of the forward reaction (oxidation of L-3-hydroxyacyl-CoA).

Principle: The 3-ketoacyl-CoA product of the L-HADH reaction is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of CoASH. This pulls the HADH reaction to completion. The rate of NADH production is monitored spectrophotometrically at 340 nm.

Reagents:

-

Reaction buffer: 100 mM potassium phosphate, pH 7.4.

-

NAD+ solution: 10 mM.

-

CoASH solution: 10 mM.

-

L-3-hydroxyacyl-CoA substrate (various chain lengths): 1 mM stock solutions.

-

3-ketoacyl-CoA thiolase: excess activity to ensure the HADH reaction is rate-limiting.

-

Purified L-3-hydroxyacyl-CoA dehydrogenase.

Procedure:

-

Prepare a reaction mixture containing the buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

-

Add the L-3-hydroxyacyl-CoA substrate to the desired final concentration.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation.

Experimental and Logical Workflows

Experimental Workflow for Determining Enzyme Stereospecificity

This workflow outlines the steps to determine whether a 3-hydroxyacyl-CoA dehydrogenase is specific for the L- or D-stereoisomer.

Caption: Workflow for determining HADH stereospecificity.

Logical Relationship for Drug Development Targeting 3-Hydroxyacyl-CoA Dehydrogenase

This diagram illustrates the key stages and decision points in a drug discovery and development pipeline aimed at inhibiting 3-hydroxyacyl-CoA dehydrogenase.

Caption: Drug development pipeline for HADH inhibitors.

Conclusion

The stereospecificity of 3-hydroxyacyl-CoA dehydrogenase is a fundamental aspect of fatty acid metabolism, ensuring the correct channeling and processing of different fatty acid species in distinct subcellular compartments. Understanding the kinetic differences and substrate preferences of the L- and D-specific isozymes is crucial for elucidating the pathophysiology of metabolic disorders and for designing selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this important enzyme and for the development of novel therapeutic strategies targeting fatty acid oxidation.

References

- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (S)-3-Hydroxyoctanoyl-CoA: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids, a fundamental metabolic process for energy production. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in metabolic pathways. Detailed experimental protocols for the synthesis, purification, and quantification of this compound are presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in metabolic diseases and drug development.

Chemical Structure and Properties

This compound is a thioester derivative of coenzyme A and (S)-3-hydroxyoctanoic acid.[1] Its structure consists of a pantothenic acid (vitamin B5) unit, a cysteamine (B1669678) group forming a thioester bond with the 3-hydroxyoctanoyl moiety, and a 3'-phospho-adenosine diphosphate (B83284) group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate[1] |

| Synonyms | (S)-3-hydroxyoctanoyl-coenzyme A, (S)-3-hydroxycapryloyl-coenzyme A[1] |

| CAS Number | 79171-48-5[1] |

| PubChem CID | 11966216[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C29H50N7O18P3S[1] |

| Molecular Weight | 909.7 g/mol [1] |

| Appearance | White to off-white powder (typical for similar compounds) |

| Solubility | Soluble in water and aqueous buffers |

Biological Role: Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation pathway, the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2.[2] This pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

The formation and conversion of this compound occurs in the third step of the beta-oxidation spiral. After the initial dehydrogenation of octanoyl-CoA to trans-Δ2-enoyl-CoA and subsequent hydration to this compound, the latter is then oxidized to 3-oxooctanoyl-CoA.[3][4] This reaction is catalyzed by a member of the 3-hydroxyacyl-CoA dehydrogenase family of enzymes.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quantification of this compound, which are essential for its study in various research contexts.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis starting from trans-2-octenoic acid.

Materials:

-

trans-2-Octenoic acid

-

Coenzyme A (CoA-SH)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

Enoyl-CoA hydratase (e.g., crotonase)

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

Protocol:

Step 1: Synthesis of trans-2-Octenoyl-CoA

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM DTT

-

0.5 mM Coenzyme A

-

0.2 mM trans-2-Octenoic acid

-

-

Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Monitor the formation of trans-2-Octenoyl-CoA by HPLC.

Step 2: Synthesis of this compound

-

To the reaction mixture from Step 1, add enoyl-CoA hydratase to a final concentration of 0.5 U/mL.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Monitor the conversion of trans-2-Octenoyl-CoA to this compound by observing the decrease in absorbance at 263 nm (due to the disappearance of the enoyl-thioester bond).[5]

-

Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the purification of acyl-CoA esters.[6]

References

- 1. This compound | C29H50N7O18P3S | CID 11966216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]

- 4. aocs.org [aocs.org]

- 5. benchchem.com [benchchem.com]

- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of (S)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of (S)-3-Hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined herein are intended for the quantification of this compound in various biological and in vitro samples. This application note includes comprehensive experimental procedures, data presentation guidelines, and a visualization of the relevant metabolic pathway.

Introduction

This compound is a crucial intermediate in the beta-oxidation of fatty acids. The accurate quantification of this and other acyl-CoA thioesters is vital for understanding cellular metabolism in both normal physiological and disease states, such as inborn errors of metabolism.[1] Reverse-phase HPLC with UV detection is a widely used, robust, and cost-effective method for the analysis of acyl-CoA compounds.[2] The adenine (B156593) moiety in the coenzyme A structure provides a strong chromophore, allowing for sensitive detection at approximately 259 nm.[3] This application note details a reliable HPLC-UV method for the separation and quantification of this compound.

Metabolic Pathway

This compound is an intermediate in the mitochondrial beta-oxidation of octanoyl-CoA. This metabolic pathway sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The formation of this compound is a key step in this process.

Figure 1: Mitochondrial Beta-Oxidation of Octanoyl-CoA.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

For the purification of this compound from biological matrices, a solid-phase extraction (SPE) protocol is recommended to remove interfering substances.[4]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

-

Sample Loading: Load 500 µL of the sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

HPLC-UV Method

This protocol is a composite method based on established procedures for the analysis of short- and medium-chain acyl-CoAs.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for this separation.[4]

-

Mobile Phase A: 0.1% Formic Acid in water.

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes is a good starting point for method development.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 5-20 µL.[4]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection: UV absorbance at 259 nm.[3]

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.

Figure 2: Experimental Workflow for HPLC Analysis.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables. Below is a comparative table of analytical parameters for different methods used in the analysis of 3-Hydroxyoctanoyl-CoA.

| Parameter | HPLC-UV/Fluorescence (with derivatization) | LC-MS/MS |

| Limit of Detection (LOD) | 120 pmol | 1-10 fmol |

| Limit of Quantification (LOQ) | 1.3 nmol | 5-50 fmol |

| Linearity (R²) | >0.99 | >0.99 |

| Precision (RSD%) | < 15% | < 5% |

| Specificity | Moderate (risk of co-elution) | High (mass-to-charge ratio) |

Table adapted from a comparative guide on analytical methods for 3-Hydroxy-Acyl-CoA analysis.[4]

Method Validation

For quantitative applications, the HPLC-UV method should be validated to ensure its accuracy, precision, linearity, and sensitivity.

-

Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The coefficient of determination (R²) should be greater than 0.99.

-

Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.

-

Accuracy: Accuracy can be determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

References

- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctanoyl-CoA (HMDB0003940) [hmdb.ca]

- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 3-Hydroxy Fatty Acyl-CoAs

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acyl-Coenzyme A (3-OH-acyl-CoA) species are critical intermediates in mitochondrial fatty acid β-oxidation. The accumulation of these metabolites can be indicative of genetic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies. Accurate and sensitive quantification of 3-OH-acyl-CoAs in biological matrices is therefore essential for disease diagnosis, monitoring, and for advancing research in metabolic diseases and drug development. This document provides detailed application notes and protocols for the analysis of 3-hydroxy fatty acyl-CoAs using mass spectrometry. While gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing the corresponding 3-hydroxy fatty acids after hydrolysis, this guide focuses on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the direct analysis of intact 3-hydroxy fatty acyl-CoA molecules.

Role of 3-Hydroxy Fatty Acyl-CoAs in Metabolism

3-Hydroxy fatty acyl-CoAs are central to the fatty acid β-oxidation spiral, a key energy-generating pathway. The diagram below illustrates the position of these molecules within this metabolic process.

Application Notes and Protocols for Studying Fatty Acid Metabolism Using (S)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The study of its metabolism provides valuable insights into cellular energy homeostasis and the pathophysiology of various metabolic diseases. Dysregulation of fatty acid oxidation is implicated in conditions such as obesity, insulin (B600854) resistance, and certain inherited metabolic disorders.[1] Therefore, understanding the enzymatic reactions involving this compound is crucial for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing this compound to investigate fatty acid metabolism, with a focus on the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH).

Core Applications

-

Enzymatic characterization of 3-hydroxyacyl-CoA dehydrogenase (HADH): Determine the kinetic properties of HADH using this compound as a substrate to screen for potential inhibitors or activators.

-

Metabolic flux analysis: Quantify the levels of this compound and other acyl-CoA species in biological samples to assess the activity of the beta-oxidation pathway under different physiological or pathological conditions.

-

Drug discovery: Identify and characterize compounds that modulate fatty acid oxidation by targeting enzymes that interact with this compound.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the study of this compound metabolism. Note that specific kinetic values for this compound may need to be determined experimentally, and the provided data for related substrates serves as a reference.

| Parameter | Substrate | Enzyme | Value | Reference |

| Km | Acetoacetyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha) | 48 µM | [4] |

| Vmax | Acetoacetyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha) | 149 µmol mg⁻¹ min⁻¹ | [4] |

| Optimal pH | Acetoacetyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha) | 6.0-7.0 | [4] |

| Molecular Weight | This compound | - | 909.7 g/mol | PubChem CID: 11966216 |

Signaling and Metabolic Pathways

The mitochondrial beta-oxidation pathway is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.[5][6] this compound is an intermediate in the third step of this pathway for medium-chain fatty acids.

References

- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. otd.harvard.edu [otd.harvard.edu]

- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

Application Notes and Protocols: Synthesis of (S)-3-Hydroxyoctanoyl-CoA for Research Use

Audience: Researchers, scientists, and drug development professionals.

Abstract